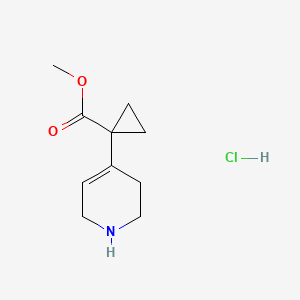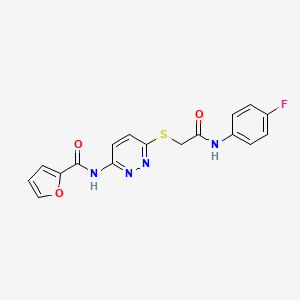
N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3S and its molecular weight is 372.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Koza et al. (2013) reports on the synthesis of a novel class of compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, which includes steps such as regiospecific conversion to acid, oxidation to ketoesters, and cyclization to form a fused pyridazinone skeleton. This process illustrates the complex synthetic pathways possible with compounds related to the chemical structure , underscoring the compound's relevance in synthetic chemistry research (Koza et al., 2013).
Bio-imaging Applications
Ravichandiran et al. (2020) developed a phenoxazine-based fluorescent chemosensor for the discriminative detection of Cd2+ and CN− ions. The sensor, which contains a furan-2-carboxamide group, showcased its utility in bio-imaging within live cells and zebrafish, demonstrating the potential of furan-carboxamide derivatives in biological and chemical sensing applications (Ravichandiran et al., 2020).
Antiprotozoal Activity
A study by Ismail et al. (2004) focused on the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt and its efficacy against protozoal infections. This work underscores the potential of such compounds in developing treatments for diseases caused by protozoa (Ismail et al., 2004).
Kinase Inhibition
Research by Schroeder et al. (2009) into Met kinase inhibitors identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors. These compounds demonstrated significant efficacy in tumor models, highlighting the therapeutic potential of furan-carboxamide derivatives in cancer treatment (Schroeder et al., 2009).
Amplification of Phleomycin Activity
Brown and Cowden (1982) explored the synthesis of pyridinylpyrimidines with basic side chains, demonstrating their role as amplifiers of phleomycin against Escherichia coli. This study highlights the utility of furan-carboxamide derivatives in enhancing the efficacy of antibiotics, presenting an innovative approach to combating bacterial resistance (Brown & Cowden, 1982).
Propiedades
IUPAC Name |
N-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-11-3-5-12(6-4-11)19-15(23)10-26-16-8-7-14(21-22-16)20-17(24)13-2-1-9-25-13/h1-9H,10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMUXWWMDNQPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)
![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)

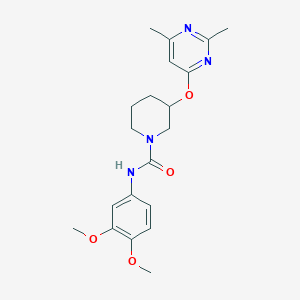
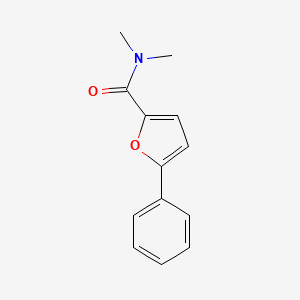
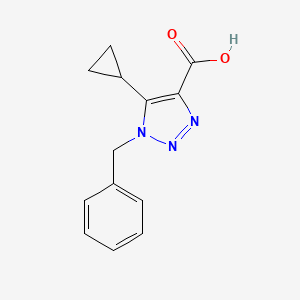
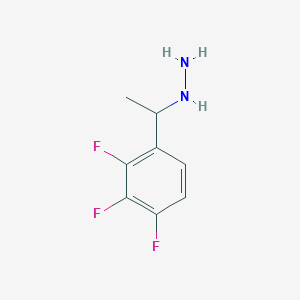
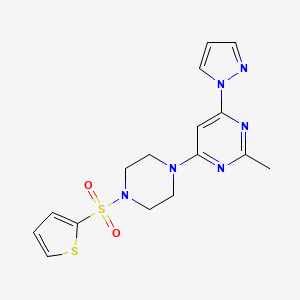
![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)
